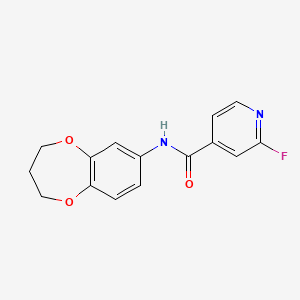

![molecular formula C13H14O3 B2623197 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-83-8](/img/structure/B2623197.png)

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

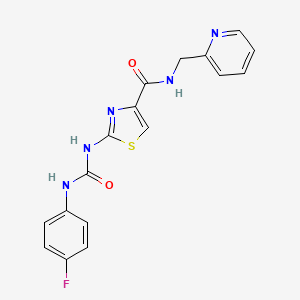

3-(4-Methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core with a 4-methoxyphenyl group and a carboxylic acid functional group

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid are currently unknown

Mode of Action

It is suggested that the compound may interact with its targets through a radical relay mechanism initiated by a consecutive photoinduced electron transfer process .

Biochemical Pathways

It is hypothesized that the compound may be involved in a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto propellane to afford BCP radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . These conditions may help maintain the stability and efficacy of the compound.

Analyse Biochimique

Biochemical Properties

Bcps are known to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring

Cellular Effects

It is known that BCPs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that BCPs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the use of a [2+2] cycloaddition reaction to form the bicyclo[1.1.1]pentane core, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDDMXMFIJQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623121.png)

![N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide](/img/structure/B2623126.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2623132.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido](/img/structure/B2623133.png)